molecular formula C10H16O2 B159956 4,5-Epoxydec-2(trans)-enal CAS No. 134454-31-2

4,5-Epoxydec-2(trans)-enal

Cat. No. B159956
M. Wt: 168.23 g/mol
InChI Key: HIOMEXREAUSUBP-FNORWQNLSA-N
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Description

“4,5-Epoxydec-2(trans)-enal” is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Technically, “4,5-Epoxydec-2(trans)-enal” is part of the human exposome .


Molecular Structure Analysis

The molecular formula of “4,5-Epoxydec-2(trans)-enal” is C10H16O2 . It has an average mass of 168.233 Da and a monoisotopic mass of 168.115036 Da .


Chemical Reactions Analysis

A study by Lin J.M., Fay L.B., Welti D.H., and Blank I. discussed the synthesis of “trans-4,5-epoxy-(E)-2-decenal” and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Epoxydec-2(trans)-enal” are as follows :

Scientific Research Applications

Genotoxic Potential

  • 4,5-Epoxydec-2(trans)-enal has been evaluated for its genotoxic potential. It did not induce gene mutations in bacterial cells but was positive in an in vitro micronucleus assay. This substance is considered an in vitro genotoxic agent. The negative results obtained in an in vivo micronucleus assay cannot overrule the positive results of the in vitro micronucleus assay due to the lack of cytotoxicity in the bone marrow. An in vivo Comet assay in rodents is recommended to verify possible genotoxic effects at the first site of contact, such as stomach/duodenum cells (Flavourings, 2012); (Silano et al., 2017).

Aroma Properties

  • Studies on the aroma properties of a series of trans-4,5-epoxyalk-(E)-2-enals, including 4,5-epoxydec-2(trans)-enal, have identified them as intense aroma compounds in foods. They exhibit a metallic odor, which is significant in the context of food flavor studies (Buettner & Schieberle, 2001).

Chemical Synthesis and Applications

  • The compound has been used in chemical synthesis, such as in the one-pot direct conversion of 2,3-epoxy alcohols into enantiomerically pure 4-hydroxy-4,5-dihydroisoxazole 2-oxides. This indicates its utility in organic chemistry for the synthesis of complex molecules (Marotta et al., 2001).

Role in Lipid Oxidation and DNA Adduct Formation

  • 4,5-Epoxydec-2(trans)-enal has been identified as a product of lipid oxidation. It reacts with DNA nucleosides, forming adducts such as 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine. These findings link a primary product of lipid peroxidation to mutagenic DNA lesions, which is important for understanding the molecular mechanisms underlying various diseases and aging processes (Lee, Oe, & Blair, 2002).

Safety And Hazards

The EFSA Panel on Food Contact Materials, Enzymes, Flavourings, and Processing Aids concluded that “4,5-Epoxydec-2(trans)-enal” does raise a safety concern with respect to genotoxicity . Therefore, it cannot be evaluated according to the Procedure .

properties

IUPAC Name

(E)-3-[(2S,3S)-3-pentyloxiran-2-yl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOMEXREAUSUBP-MLXLLJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; Floral, fruity aroma
Record name 4,5-Epoxy-(E)-2-decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 4,5-Epoxy-(E)-2-decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.943-0.949
Record name 4,5-Epoxy-(E)-2-decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4,5-Epoxydec-2(trans)-enal

CAS RN

134454-31-2
Record name trans-4,5-Epoxy-(E)-2-decenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134454-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Epoxy-2-decenal, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134454312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-EPOXY-2-DECENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K240ZU36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2017 - Wiley Online Library
The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids was requested to evaluate the genotoxic potential of one flavouring substance from subgroup …
Number of citations: 3 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of one …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EU List - Lipid Technology, 2017 - search.proquest.com
wfrr1707 Digital Print Colour... Page 1 Experts of the Panel on Biological Hazards investigated the trend of human listeriosis in different age-gender groups between 2008 and 2015. …
Number of citations: 2 search.proquest.com
RR Maronpot, CA Hobbs, S Hayashi - Journal of Toxicologic …, 2018 - jstage.jst.go.jp
When a comet assay, an increasingly popular in vivo genotoxicity test, shows a positive test result, interpretation of that response requires ruling out any confounding tissue site toxicity. …
Number of citations: 8 www.jstage.jst.go.jp
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2018 - Wiley Online Library
The Panel on Food Additives and Flavourings of the European Food Safety Authority was requested to evaluate the genotoxic potential of 74 flavouring substances from subgroup 1.1.1 …
Number of citations: 3 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of 74 …
Number of citations: 9 efsa.onlinelibrary.wiley.com
VL Image, RR Maronpot, CA Hobbs, S Hayashi - focusontoxpath.com
When a comet assay, an increasingly popular in vivo genotoxicity test, shows a positive test result, interpretation of that response requires ruling out any confounding tissue site toxicity. …
Number of citations: 0 focusontoxpath.com
BSE Cases - 2017 - search.proquest.com
The European Food Safety Authority (EFSA) has opened a public consultation on its scientific opinion looking at Listeria monocytogenes contamination of ready-to-eat (RTE) foods and …
Number of citations: 0 search.proquest.com
R Kiwamoto, A Spenkelink, I Rietjens, A Punt - Toxicology and Applied …, 2015 - Elsevier
Acyclic α,β-unsaturated aldehydes present in food raise a concern because the α,β-unsaturated aldehyde moiety is considered a structural alert for genotoxicity. However, controversy …
Number of citations: 15 www.sciencedirect.com
D Henderson - 4, 5‐Epoxydec‐2 (trans)‐enal, 2011 - Covance Laboratories Ltd.
Number of citations: 2

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